Physicochemical properties of Terephthalamidine compounds
Physicochemical properties of Terephthalamidine compounds
An In-Depth Technical Guide to the Physicochemical Properties of Terephthalamidine Compounds
Abstract
Terephthalamidine and its derivatives represent a class of compounds with significant, albeit historically challenging, therapeutic potential, primarily as anticancer agents. Their mechanism, which involves reversible binding to the minor groove of DNA, is intrinsically linked to their molecular structure and, by extension, their physicochemical properties.[1][2] This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of the core physicochemical characteristics of terephthalamidine. We will explore the critical interplay between properties such as lipophilicity, solubility, ionization state (pKa), and stability, and their profound impact on the pharmacokinetic and pharmacodynamic profile of these molecules. By synthesizing theoretical principles with field-proven experimental methodologies, this guide aims to provide the foundational knowledge necessary to navigate the challenges of optimizing terephthalamidine-based compounds into viable clinical candidates.
Introduction to Terephthalamidine: A Renewed Perspective
Historical Context and Chemical Identity
Terephthalamidine (NSC 57155) is a member of the terephthalanilide family of compounds, which were first synthesized and evaluated for their antineoplastic properties in the mid-20th century.[3] Despite showing promising activity against murine leukemias, early clinical trials were halted due to significant and unusual neurotoxicity.[3] However, its novel structure and unique mechanism of action led to its re-evaluation by the National Cancer Institute's (NCI) Project for the Review of Old Drugs, highlighting a renewed interest in its potential.[3]
Chemically, the parent compound is benzene-1,4-dicarboximidamide (CAS 15411-54-8).[4][5][6] It is crucial to distinguish it from the structurally related but chemically distinct terephthalamide (benzene-1,4-dicarboxamide), which features amide groups instead of amidines.[7] Terephthalamidine is often studied and formulated as its more soluble dihydrochloride salt.[8]
Mechanism of Action and Therapeutic Rationale
The primary antitumor activity of terephthalamidine stems from its ability to act as a DNA minor groove binder.[1][2] Unlike intercalating agents, it fits snugly into the narrower groove of the DNA double helix, a process driven by van der Waals forces, hydrogen bonding, and electrostatic interactions. This binding can interfere with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The efficacy of this interaction is highly dependent on the molecule's shape, charge distribution, and ability to reach its nuclear target. This underscores the necessity of a thorough physicochemical characterization, as properties like solubility, lipophilicity, and ionization state govern the compound's ability to traverse cellular membranes and accumulate in the nucleus.
Core Physicochemical Properties and Their Determination
The journey of a drug from administration to its target is a complex process governed by the laws of chemistry and physics.[9] Understanding and optimizing the physicochemical properties of a drug candidate at an early stage is paramount to reducing attrition rates.[10]
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Expertise & Experience: Lipophilicity is arguably one of the most critical physicochemical descriptors in drug discovery, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[11][12] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, representing the distribution of the neutral form of the molecule.[13] However, for ionizable molecules like terephthalamidine, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more biologically relevant. A compound must possess sufficient lipophilicity to cross lipid cell membranes, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism.[11]
Data Presentation:
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀N₄ | [4][6] |
| Molecular Weight | 162.19 g/mol | [4][6] |
| Computed LogP | 0.25474 | [4] |
| Predicted XlogP | -0.8 | [5] |
| Topological Polar Surface Area (TPSA) | 99.74 Ų | [4] |
The computed LogP values suggest that the neutral form of terephthalamidine has low to moderate lipophilicity. The high TPSA indicates significant polar character, which is consistent with the presence of four nitrogen atoms capable of hydrogen bonding.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
This protocol describes the classic, gold-standard method for determining the distribution coefficient at pH 7.4.
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Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol with the PBS buffer and, conversely, the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This ensures thermodynamic equilibrium during the experiment.
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-
Sample Preparation:
-
Prepare a stock solution of terephthalamidine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
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-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL).
-
Add an equal volume of pre-saturated n-octanol (1 mL). The final concentration of the drug should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Cap the vial tightly and shake vigorously (or vortex) for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully withdraw a known volume from both the aqueous and the n-octanol layers.
-
Determine the concentration of terephthalamidine in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared for quantification.
-
-
Calculation:
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Mandatory Visualization:
Caption: Workflow for LogD determination via the Shake-Flask method.
Aqueous Solubility: The Rate-Limiting Step for Absorption
Expertise & Experience: Aqueous solubility is a critical property, as a drug must be in solution to be absorbed from the gastrointestinal tract.[14] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11] It's important to differentiate between thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution, and kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution upon dilution in buffer.[15] Kinetic solubility is often measured in high-throughput screening as it is faster and more predictive of potential issues during early assays.[16] The solubility of terephthalamidine, like its precursor terephthalic acid, is expected to be pH-dependent and can be influenced by temperature.[17]
Data Presentation:
| Property | Observation | Source/Rationale |
| Formulation | Often supplied as a dihydrochloride salt. | [8] Implies higher solubility of the salt form compared to the free base. |
| Storage (Powder) | Recommended storage at -20°C for 3 years. | [1] Suggests good solid-state stability. |
| Storage (in Solvent) | Recommended storage at -80°C for 1 year in solvent. | [1] Suggests potential for degradation in solution over time. |
| Qualitative Solubility | Likely sparingly soluble in water as a free base, but more soluble in polar solvents and acidic aqueous solutions. | Inferred from structure and comparison to terephthalamide and terephthalic acid.[17][18] |
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol outlines a common high-throughput method for assessing the kinetic solubility of a compound.
-
Compound Plating:
-
Using a liquid handler, dispense precise volumes of a high-concentration DMSO stock solution of terephthalamidine (e.g., 10 mM) into a 96- or 384-well microplate to create a serial dilution.
-
-
Buffer Addition:
-
Rapidly add a physiological buffer (e.g., PBS, pH 7.4) to all wells, including controls (DMSO only). This sudden change in solvent environment induces precipitation of compounds that are insoluble at that concentration.
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-
Incubation:
-
Cover the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to equilibrate.
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-
Measurement:
-
Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.
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-
Data Analysis:
-
Plot the measured turbidity against the compound concentration.
-
The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the DMSO-only control wells. This can be determined by identifying the "break point" in the curve.
-
Mandatory Visualization:
Caption: High-throughput kinetic solubility assay workflow.
Ionization State (pKa): The Driver of pH-Dependent Properties
Expertise & Experience: Many drugs are weak acids or bases, and their ionization state changes with pH.[16] The pKa is the pH at which a compound is 50% ionized and 50% unionized. The amidine functional groups (-C(=NH)NH₂) in terephthalamidine are basic and are expected to be protonated (cationic) at physiological pH. This has profound implications:
-
Solubility: The charged (protonated) form is generally much more water-soluble than the neutral free base.
-
Permeability: According to the pH-partition hypothesis, only the neutral, more lipophilic form of a drug can readily diffuse across cell membranes.[16]
-
Target Binding: The electrostatic interactions within the DNA minor groove are likely dependent on the cationic state of the amidine groups.
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is suitable for compounds with a chromophore whose UV absorbance spectrum changes upon ionization.
-
Instrument Setup:
-
Use a spectrophotometer equipped with a fiber-optic dip probe and a temperature controller.
-
Use an automated titrator with a calibrated pH electrode.
-
-
Sample Preparation:
-
Prepare a dilute solution of terephthalamidine in water with a small percentage of a co-solvent (e.g., methanol) if needed to aid initial dissolution. The concentration should be low enough to prevent precipitation throughout the pH range.
-
-
Titration:
-
Place the sample in a thermostatted vessel with the pH electrode and UV probe submerged.
-
Perform a titration by adding small, precise volumes of a strong acid (e.g., 0.1 M HCl) to lower the pH, followed by a titration with a strong base (e.g., 0.1 M NaOH) to cover a wide pH range (e.g., pH 2 to 12).
-
At each pH increment, allow the reading to stabilize and record both the pH and the full UV-Vis spectrum.
-
-
Data Analysis:
-
Specialized software analyzes the changes in the UV spectra as a function of pH.
-
By plotting absorbance at specific wavelengths versus pH, a sigmoidal curve is generated.
-
The inflection point of this curve corresponds to the pKa value of the ionizable group. For terephthalamidine, two basic pKa values are expected.
-
Mandatory Visualization:
Caption: The pH-Partition Hypothesis applied to Terephthalamidine.
Chemical and Physical Stability
Expertise & Experience: Stability testing is a regulatory requirement and is crucial for determining a drug's shelf-life and appropriate storage conditions.[19] Chemical stability involves preventing degradation of the active pharmaceutical ingredient (API), while physical stability relates to changes in solid-state properties like crystallinity or polymorphism.[20] Forced degradation (or stress testing) is a key part of this process, where the drug is exposed to harsh conditions (acid, base, heat, light, oxidation) to identify potential degradation products and pathways.[20][21] The amidine functional group can be susceptible to hydrolysis, particularly at extreme pH values, breaking down to the corresponding amide (terephthalamide) and ammonia.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Prepare separate solutions of terephthalamidine (e.g., 1 mg/mL) for each condition:
-
Acidic: 0.1 M HCl, heated at 60-80°C for several hours.
-
Basic: 0.1 M NaOH, at room temperature or gently heated.
-
Oxidative: 3-30% H₂O₂, at room temperature.
-
Thermal: Solution heated at 60-80°C.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light, as per ICH Q1B guidelines.
-
A control sample is kept protected from stress conditions.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (typically a reverse-phase gradient method with UV detection). A "stability-indicating" method is one that can separate the intact drug from all its degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is essential to ensure new peaks are not co-eluting.
-
LC-MS can be used to identify the mass of the degradation products, helping to elucidate the degradation pathway.
-
-
Reporting: Report the percentage of the drug remaining and the percentage of each major degradant at each time point under each stress condition.
Mandatory Visualization:
Caption: Workflow for a forced degradation (stress testing) study.
Synthesis, Purification, and Analytical Characterization
The reliability of any physicochemical data is contingent on the purity and identity of the test compound.
-
Synthesis: Terephthalamidine and its derivatives are typically synthesized via multi-step processes. A common route involves the conversion of terephthalic acid to terephthaloyl chloride, which is then reacted with a source of ammonia or primary amines to form the corresponding amides.[22] Subsequent chemical transformations are then required to convert the amides into the final amidine functional groups.
-
Purification: Purification is critical to remove starting materials, by-products, and inorganic salts. Techniques like recrystallization or column chromatography are often employed. For ionic compounds like terephthalamidine salts, ion-exchange chromatography can be an effective method to remove charged impurities.[23]
-
Analytical Characterization: A suite of analytical techniques is required to confirm the identity and purity of the final compound.[24]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the molecule.[24]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition (via HRMS).[24]
-
HPLC: Assesses the purity of the compound, typically aiming for >95% for use in biological and physicochemical assays.[25]
-
Bridging Physicochemical Properties and Pharmacokinetics
Pharmacokinetics (PK) describes what the body does to a drug.[9] The physicochemical properties we've discussed are the direct determinants of the PK profile observed in vivo. A phase I clinical trial of terephthalamidine administered as a 120-hour continuous infusion provided valuable human PK data.[26]
Data Presentation: Human Pharmacokinetic Parameters of Terephthalamidine
| PK Parameter | Value | Implication |
| Terminal Half-Life (t₁/₂) | 23 hours | Allows for sustained plasma concentrations with continuous infusion. |
| Plasma Clearance | 1.7 L/hr/m² | Moderate rate of removal from the body. |
| Renal Excretion | 64% of total dose | The primary route of elimination is via the kidneys.[26] |
Authoritative Grounding & Synthesis:
The observed pharmacokinetic profile aligns well with the compound's physicochemical properties. The high degree of renal excretion (64%) is a key finding.[26] This is consistent with a molecule that exists predominantly in a charged, water-soluble state at physiological blood pH (~7.4). The basic amidine groups would be protonated, making the molecule a cation that is readily filtered by the kidneys and eliminated in the urine. Its low-to-moderate lipophilicity likely limits extensive distribution into fatty tissues, and its clearance is not solely dependent on hepatic metabolism. The dose-limiting toxicities observed in the trial, including anorexia and prostration, were severe and not well understood, but could be related to off-target interactions or accumulation in specific tissues driven by its charge and transport properties.[26]
Conclusion and Future Directions
Terephthalamidine is a structurally novel compound with a validated anticancer mechanism of action. Its physicochemical profile is characterized by high polarity, basic ionization, and pH-dependent solubility, which collectively lead to a pharmacokinetic profile dominated by renal clearance. The primary challenges for this compound class remain its inherent toxicity and potential for poor oral bioavailability due to its charge and low permeability.
Future research should focus on:
-
Prodrug Strategies: Designing derivatives that mask the polar amidine groups to enhance lipophilicity and membrane permeability for oral absorption, which then revert to the active form in vivo.
-
Formulation Development: Utilizing advanced formulation techniques, such as nano-sizing or lipid-based delivery systems, to improve the solubility and absorption of lead candidates.
-
Structure-Property Relationship (SPR) Studies: Systematically modifying the structure to modulate pKa and lipophilicity, aiming to find a "sweet spot" that balances target engagement, ADME properties, and toxicity.
A deep and early understanding of the physicochemical properties is not merely an academic exercise but a critical and predictive tool in the successful development of terephthalamidine-based therapeutics.
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